Product packaging for Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate(Cat. No.:CAS No. 1250181-61-3)

Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate

Cat. No.: B3418503
CAS No.: 1250181-61-3
M. Wt: 185.25 g/mol
InChI Key: HCTNVNBGBWGLIE-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate (CAS 1250181-61-3) is a high-purity chemical compound with the molecular formula C8H11NO2S and a molecular weight of 185.24 g/mol . This ester derivative of a 5-methylthiazole is characterized by the SMILES string CCOC(=O)CC1=NC=C(S1)C . It serves as a versatile synthetic intermediate and valuable building block in organic chemistry and drug discovery research. The compound's structure, featuring a thiazole heterocycle, is of significant interest in the development of novel pharmaceuticals and agrochemicals. Researchers utilize this product in the synthesis of more complex molecules, leveraging the reactivity of the ester group and the electronic properties of the thiazole ring. It is supplied with a typical purity of ≥95% . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2S B3418503 Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate CAS No. 1250181-61-3

Properties

IUPAC Name

ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-9-5-6(2)12-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTNVNBGBWGLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250181-61-3
Record name ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate
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Advanced Synthetic Methodologies for Ethyl 2 5 Methyl 1,3 Thiazol 2 Yl Acetate

Conventional Synthetic Routes: Optimization and Mechanistic Investigations

Conventional methods for the synthesis of the thiazole (B1198619) core of Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate have been refined over the years to improve yields and understand reaction mechanisms.

Hantzsch Thiazole Synthesis and Modifications for Targeted Analogs

The Hantzsch thiazole synthesis remains a cornerstone for the formation of the thiazole ring. In the context of this compound, this reaction would typically involve the condensation of a thioamide with an α-haloketone. Specifically, the synthesis could be envisioned through the reaction of ethyl 2-thioacetylacetate with a halogenated derivative of acetone.

The mechanism of the Hantzsch synthesis involves the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization through the attack of the thioamide nitrogen on the carbonyl carbon. Subsequent dehydration of the resulting thiazoline (B8809763) intermediate yields the aromatic thiazole ring.

Modifications to the classical Hantzsch synthesis have been developed to enhance its efficiency and scope. For the synthesis of targeted analogs of this compound, variations in starting materials, such as using different thioamides or α-halocarbonyl compounds, can be employed. Optimization of reaction conditions, including solvent, temperature, and the use of a mild base to facilitate the cyclization and dehydration steps, is crucial for maximizing the yield of the desired product. While specific mechanistic studies for this exact compound are not widely documented, the general mechanism is well-established for a broad range of thiazole syntheses. scribd.commdpi.comresearchgate.net

Table 1: Hypothetical Hantzsch Synthesis Conditions for this compound

Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethyl 2-thioacetylacetateChloroacetoneEthanolReflux675
Ethyl 2-thioacetylacetateBromoacetoneDMF80482

Note: This data is illustrative and based on typical yields for similar Hantzsch thiazole syntheses.

Multi-component Reactions (MCRs) Incorporating Thiazole Moieties

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like this compound in a single step. A plausible MCR approach for this compound could involve the reaction of an amine, an isothiocyanate, and a nitroepoxide, which upon reaction, can form the 2-iminothiazole core that can be further functionalized. nih.gov One-pot multi-component procedures have been developed for the synthesis of new substituted Hantzsch thiazole derivatives with yields ranging from 79% to 90%. mdpi.com

The key advantage of MCRs is their atom economy and operational simplicity, as they avoid the isolation of intermediates, thereby saving time and resources. For the target molecule, a three-component reaction could be designed using appropriate starting materials that would directly assemble the 2-substituted-5-methylthiazole ring with the acetate (B1210297) side chain.

Esterification and Functional Group Interconversion Strategies

The final step in the synthesis of this compound often involves an esterification reaction. If the synthesis yields 2-(5-methyl-1,3-thiazol-2-yl)acetic acid, a subsequent esterification with ethanol is required. The Fischer esterification is a classic and widely used method for this transformation, involving the reaction of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comresearchgate.netchemguide.co.ukijates.com

The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, an excess of ethanol is typically used, or water is removed as it is formed. masterorganicchemistry.com Studies on the esterification of acetic acid with ethanol have shown that the reaction can be effectively catalyzed by both homogeneous and heterogeneous acid catalysts. researchgate.netuntirta.ac.id

Functional group interconversion strategies can also be employed at various stages of the synthesis. For instance, a nitrile group can be hydrolyzed to a carboxylic acid, which is then esterified. Alternatively, direct conversion of other functional groups to the ethyl ester might be possible using specific reagents.

Green Chemistry Approaches in Compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. These green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalyst-Free and Solvent-Free Reaction Systems

The development of catalyst-free and solvent-free reaction conditions represents a significant advancement in green chemistry. For the synthesis of thiazole derivatives, including potentially this compound, reactions can be carried out by simply heating a mixture of the reactants in the absence of any catalyst or solvent. This approach not only simplifies the reaction setup and work-up procedure but also reduces the environmental impact associated with the use of catalysts and solvents. nih.govresearchgate.netresearchgate.net

Several catalyst-free methods for the synthesis of thiazoles have been reported, often relying on the inherent reactivity of the starting materials under thermal conditions. While specific examples for the target compound are scarce, the general principle of catalyst-free synthesis of 2-iminothiazoles from nitroepoxides and thiourea has been demonstrated with high to excellent yields. nih.gov

Microwave-Assisted and Sonochemical Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govresearchgate.netnih.govscielo.org.zalatticescipub.comderpharmachemica.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. For the synthesis of this compound, a microwave-assisted Hantzsch reaction or a multi-component reaction could be employed to rapidly generate the thiazole core. nih.gov A series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates have been synthesized using microwave irradiation. nih.gov

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. mdpi.comnih.govsemanticscholar.orgwisdomlib.orgnih.gov Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. The synthesis of various thiazole derivatives has been successfully achieved using sonochemical methods, often under milder conditions and in shorter reaction times compared to traditional heating. mdpi.comsemanticscholar.orgwisdomlib.orgnih.gov This technique offers benefits such as greater purity, lower cost, and simple workups. semanticscholar.org

Table 2: Comparison of Conventional and Green Synthesis Methods for Thiazole Derivatives

MethodTypical Reaction TimeTypical Yield (%)Key Advantages
Conventional HeatingHours70-85Well-established, predictable
Microwave-AssistedMinutes80-95Rapid, high yields, energy efficient
Ultrasound-AssistedMinutes to Hours85-98Mild conditions, high yields, improved purity

Note: This data is generalized for thiazole derivatives and illustrates the potential advantages of green chemistry approaches.

Biocatalytic Transformations and Enzymatic Approaches (Theoretical Exploration)

The application of biocatalysis in the synthesis of heterocyclic compounds like thiazoles represents a significant advancement towards green and sustainable chemistry. acs.org While specific enzymatic routes for this compound are not extensively documented, a theoretical exploration based on existing biocatalytic methods for thiazole derivatives offers considerable promise. Enzymes, operating under mild conditions of temperature, pressure, and pH, can offer high chemo-, regio-, and stereoselectivity, potentially circumventing the need for hazardous reagents and complex purification steps common in traditional organic synthesis. mdpi.com

One theoretical approach involves the use of hydrolases, such as lipases or proteases, which are known to catalyze condensation reactions in non-aqueous media. A potential enzymatic pathway could be a variation of the Hantzsch thiazole synthesis, where an enzyme facilitates the key cyclocondensation step. For instance, a bespoke enzyme could be engineered to specifically recognize ethyl 2-thioacetamidoacetate and 1-chloroacetone (or a related α-haloketone), guiding their condensation to regioselectively form the 2,5-disubstituted thiazole ring.

Another promising avenue is the use of whole-cell biocatalysts or isolated enzymes like α-amylase, which have been shown to catalyze one-pot multicomponent reactions for thiazole synthesis. tandfonline.com A theoretical chemoenzymatic process for this compound could involve the reaction of key precursors in a biocompatible solvent system, catalyzed by an enzyme like α-amylase from Aspergillus oryzae. tandfonline.com This approach could offer high yields and simplified reaction setups. tandfonline.com Furthermore, the use of eco-friendly biocatalysts, such as chitosan-based hydrogels, has demonstrated effectiveness in synthesizing various thiazole derivatives under mild conditions, including ultrasonic irradiation, suggesting a potential application for the target compound. mdpi.comnih.gov

Biocatalytic Approach Potential Enzyme/Catalyst Theoretical Substrates Potential Advantages
Enzymatic Hantzsch SynthesisEngineered Hydrolase (e.g., Lipase)Ethyl 2-thioacetamidoacetate, 1-ChloroacetoneHigh regioselectivity, Mild reaction conditions, Reduced byproducts
One-Pot Multicomponent Reactionα-Amylase (Aspergillus oryzae)Key building blocks (e.g., aldehydes, amines, sulfur source)Process intensification, High atom economy, Green solvent compatibility
Heterogeneous BiocatalysisImmobilized Enzyme on Chitosan (B1678972) HydrogelThioamide and α-haloketone precursorsCatalyst reusability, Mild conditions (ultrasound), Eco-friendly

Flow Chemistry and Continuous Synthesis of the Compound (Theoretical Exploration)

Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and scalability. uc.pt For the synthesis of this compound, a theoretical multi-step continuous flow process could significantly streamline its production. Modern automated reaction platforms, including flow chemistry, have been successfully applied to the synthesis of thiazoles, often leading to rapid product formation in high yields. figshare.com

A conceptual flow setup could involve the sequential introduction of reagents into a heated microreactor or packed-bed reactor. For example, a stream of a suitable thioamide could be mixed with a stream of an α-haloketone (e.g., ethyl 4-bromo-3-oxobutanoate) in a solvent like ethanol or acetonitrile (B52724). This mixture would then pass through a heated reaction coil where the Hantzsch cyclization occurs. The precise control over temperature and residence time afforded by the flow reactor can optimize the reaction for maximum yield and minimal byproduct formation.

Further sophistication can be introduced by "telescoping" multiple reaction steps without isolating intermediates. uc.pt A flow process could be designed where the starting materials are synthesized in-line and immediately consumed in the subsequent thiazole-forming step. In-line purification modules, such as liquid-liquid extraction or solid-phase scavenger resins, could also be integrated to remove impurities, delivering a continuous stream of the high-purity target compound. This approach not only increases efficiency but also enhances safety, particularly when dealing with potentially hazardous intermediates or exothermic reactions, due to the small reaction volumes at any given time. researchgate.net

Parameter Batch Synthesis Theoretical Flow Synthesis Advantages of Flow Synthesis
Reaction Time HoursMinutesSignificant reduction in reaction time, higher throughput. figshare.com
Temperature Control Bulk heating, potential for hotspotsPrecise, uniform heatingImproved reaction control, higher yields, fewer side reactions.
Safety Large volumes of reagents/solventsSmall reaction volumes, contained systemInherently safer, especially for exothermic or hazardous reactions. researchgate.net
Scalability Difficult, requires process re-optimization"Scaling out" by running longer or in parallelEasier and more predictable scale-up from lab to production.
Process Integration Step-wise with intermediate isolationMulti-step "telescoped" reactions with in-line purificationIncreased efficiency, reduced waste and manual handling. uc.pt

Chemo- and Regioselective Synthesis Strategies

The synthesis of a specifically substituted molecule like this compound hinges on the ability to control the placement of functional groups on the heterocyclic core. Chemo- and regioselective strategies are therefore paramount to ensure the formation of the desired 2,5-disubstituted isomer over other possibilities.

The most prominent and historically significant method for the regioselective synthesis of thiazoles is the Hantzsch thiazole synthesis. nih.govnih.gov This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. The regiochemistry of the final product is determined by the specific structures of these two reactants. To synthesize this compound, a highly regioselective approach would involve the reaction between ethyl 2-thioamidoacetate and a 1-halo-propan-2-one (e.g., 1-bromopropan-2-one).

In this specific Hantzsch synthesis:

The sulfur atom of ethyl 2-thioamidoacetate acts as a nucleophile, attacking the α-carbon of 1-bromopropan-2-one.

The nitrogen atom of the thioamide then attacks the carbonyl carbon of the ketone.

A subsequent dehydration (cyclization) step yields the final 1,3-thiazole ring.

This pathway ensures that the acetate moiety (from the thioamide) is positioned at C2 of the thiazole ring, while the methyl group (from the haloketone) is located at C5. Alternative pairings of reactants would lead to different isomers. For instance, reacting thioacetamide with ethyl 4-haloacetoacetate would result in the isomeric product, ethyl 2-(2,4-dimethyl-1,3-thiazol-5-yl)acetate.

Reactivity Profile and Derivatization Strategies of Ethyl 2 5 Methyl 1,3 Thiazol 2 Yl Acetate

Transformations Involving the Ester Functionality

The ester group in Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate is a primary site for a variety of chemical modifications, including hydrolysis, amidation, reduction, and transesterification. These reactions provide pathways to a range of important derivatives such as carboxylic acids, amides, and alcohols.

Hydrolysis to Carboxylic Acid Derivatives and Amidation Reactions

The ethyl ester of 2-(5-methyl-1,3-thiazol-2-yl)acetate can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(5-methyl-1,3-thiazol-2-yl)acetic acid. This hydrolysis is a fundamental step for further derivatization, particularly for the synthesis of amides.

Once the carboxylic acid is formed, it can be converted into a variety of amide derivatives. A common strategy involves the reaction of the corresponding acetohydrazide with various aldehydes. For instance, the synthesis of 2-(2-Amino-5-methylthiazol-4-yl) acetohydrazide has been reported, which can then undergo condensation with different aldehydes in the presence of an acid catalyst to form Schiff bases nih.gov. Another approach is the direct amidation of the carboxylic acid with amines, often facilitated by coupling agents to form the amide bond. These amidation reactions are crucial for creating compounds with potential biological activities nih.gov.

Reaction Reagents and Conditions Product
HydrolysisAcid or base catalysis2-(5-methyl-1,3-thiazol-2-yl)acetic acid
HydrazinolysisHydrazine hydrate, ethanol, reflux2-(5-methyl-1,3-thiazol-2-yl)acetohydrazide
Amidation (via Schiff Base)Aldehydes, methanol, glacial acetic acid, refluxSchiff Base derivatives

Reduction to Alcohol and Subsequent Oxidations

The ester functionality of this compound can be reduced to the corresponding primary alcohol, 2-(5-methyl-1,3-thiazol-2-yl)ethanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions. The resulting alcohol serves as a key intermediate for further synthetic modifications.

The primary alcohol can then be subjected to oxidation reactions to yield either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions. For example, mild oxidizing agents like pyridinium chlorochromate (PCC) would favor the formation of the aldehyde, while stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid would lead to the carboxylic acid. The oxidation of similar thiazol-2-ylmethanols to ketones has been observed under hydrolytic conditions in the presence of sulfuric acid, suggesting that the thiazole (B1198619) ring can influence the reactivity of adjacent functional groups researchgate.net.

Reaction Typical Reagents Product
ReductionLithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)2-(5-methyl-1,3-thiazol-2-yl)ethanol
Oxidation (to aldehyde)Pyridinium chlorochromate (PCC)2-(5-methyl-1,3-thiazol-2-yl)acetaldehyde
Oxidation (to carboxylic acid)Potassium permanganate (KMnO₄), Chromic acid2-(5-methyl-1,3-thiazol-2-yl)acetic acid

Transesterification Processes and Related Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, this would involve reacting it with a different alcohol (e.g., methanol, propanol) in the presence of a catalyst to form a new ester. This process is useful for modifying the physical and chemical properties of the molecule, such as solubility or boiling point. While specific examples for this exact compound are not extensively documented in readily available literature, the principles of transesterification are well-established and applicable. A related reaction is the formation of butyl acetate (B1210297) as a by-product during the hydrogenation of ethyl acetate to ethanol, which occurs through an ester-exchange reaction nih.gov.

Reactions at the Thiazole Ring System

The thiazole ring in this compound is an aromatic system, making it susceptible to various substitution reactions. The electronic nature of the ring, influenced by the nitrogen and sulfur heteroatoms as well as the existing substituents, dictates the regioselectivity of these reactions.

Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (NAS) Studies

Nucleophilic aromatic substitution (NAS) on the thiazole ring is also possible, particularly at the C2 position, which is electron-deficient pharmaguideline.com. The presence of the acetate group at C2 would likely be displaced in a nucleophilic substitution reaction. The reactivity towards nucleophiles can be enhanced by quaternization of the ring nitrogen, which further increases the acidity of the C2 proton and facilitates nucleophilic attack pharmaguideline.com.

Reaction Type Predicted Regioselectivity Influencing Factors
Electrophilic Aromatic Substitution (EAS)C4-positionDirecting effect of the 5-methyl group.
Nucleophilic Aromatic Substitution (NAS)C2-positionElectron-deficient nature of C2, potential for leaving group displacement.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they can be applied to the thiazole ring of this compound. To participate in these reactions, the thiazole ring typically needs to be functionalized with a halide (e.g., bromine or iodine) to serve as the electrophilic partner. This halogenation would likely occur at the C4 position via electrophilic aromatic substitution.

Suzuki Coupling : This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. A halogenated derivative of this compound could be coupled with various boronic acids to introduce new aryl or vinyl substituents nih.govscholaris.canih.govmdpi.comresearchgate.net.

Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst. This could be used to introduce alkenyl groups onto the thiazole ring.

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst wikipedia.orgorganic-chemistry.orglibretexts.org. A halogenated form of the target compound could be reacted with various alkynes to synthesize alkynyl-substituted thiazole derivatives researchgate.net.

These cross-coupling reactions provide a versatile means to elaborate the structure of this compound, enabling the synthesis of a wide array of complex molecules.

Functionalization of the Methyl Group at the 5-Position

The methyl group at the 5-position of the thiazole ring, while generally stable, can be activated for subsequent reactions. Its reactivity is influenced by the electronic nature of the thiazole ring. Electrophilic substitution reactions on the thiazole ring preferentially occur at the C-5 position, and the presence of an activating group like a methyl group can facilitate such reactions.

Another potential avenue for functionalization is side-chain halogenation. Under radical conditions, the methyl group can be halogenated to introduce a reactive handle for further nucleophilic substitution reactions. This approach allows for the introduction of a variety of functional groups at the 5-position.

α-Carbon Reactivity and Condensation Reactions

The methylene (B1212753) group alpha to the ester carbonyl in this compound is an active methylene group. The acidity of the protons on this carbon is increased due to the electron-withdrawing effects of both the adjacent ester carbonyl group and the thiazole ring. This enhanced acidity makes the α-carbon a nucleophilic center upon deprotonation, enabling its participation in a variety of condensation reactions.

Knoevenagel Condensations and Related Reactions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org The active methylene group of this compound is a suitable nucleophile for this reaction. Typically catalyzed by a weak base, such as an amine, the reaction proceeds via the formation of an enolate ion which then attacks the carbonyl carbon of an aldehyde or ketone. wikipedia.org

This reaction has been utilized in the synthesis of various heterocyclic compounds, including coumarin derivatives. nih.govnih.govresearchgate.net For instance, the condensation of a thiazole derivative containing an active methylene group with a salicylaldehyde derivative can lead to the formation of a thiazolyl-coumarin scaffold. nih.govnih.gov The Doebner modification of the Knoevenagel condensation involves the use of pyridine (B92270) as a solvent and malonic acid as the active methylene component, often leading to concomitant decarboxylation. wikipedia.orgdrugfuture.com

Below is a table summarizing representative Knoevenagel condensation reactions involving active methylene compounds tethered to heterocyclic rings.

Aldehyde/KetoneActive Methylene CompoundCatalyst/SolventProductYield (%)Reference
5-BromosalicylaldehydeEthyl acetoacetate (B1235776)Piperidine/Ethanol3-Acetyl-6-bromo-2H-chromen-2-one80 nih.gov
Substituted salicylaldehydesEthyl acetoacetatePiperidineSubstituted acetylcoumarins84-88 nih.gov
Aromatic aldehydesEthyl 4-chloro-3-oxobutanoateMorpholine/Acetic acid in [bmim(NTf2)]Ethyl 2-chloroacetyl-3-arylpropenoates44-84
Aromatic aldehydes3-Acetyl-4-hydroxycoumarin and ThioureaAmmonium acetate/DMCThiazolyl coumarin derivativesHigh tandfonline.com

Alkylation and Acylation of the Active Methylene Group

The nucleophilic character of the α-carbon enolate of this compound also allows for alkylation and acylation reactions. These reactions are fundamental for introducing new carbon-carbon bonds and extending the molecular framework.

Alkylation is typically achieved by treating the ester with a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), to generate the enolate, which is then reacted with an alkyl halide in an SN2 reaction. This process can be used to introduce one or two alkyl groups at the α-position.

Acylation of the active methylene group can be accomplished using various acylating agents, such as acyl chlorides or anhydrides, in the presence of a suitable base. acs.org Magnesium chloride in conjunction with a tertiary amine like triethylamine has been shown to be an effective system for the acylation of active methylene compounds like diethyl malonate and ethyl acetoacetate with acid chlorides. acs.org This method provides a route to β-keto esters, which are valuable synthetic intermediates.

Heterocycle Annulation and Ring-Forming Reactions

This compound serves as a valuable precursor for the synthesis of fused heterocyclic systems through heterocycle annulation and other ring-forming reactions. The presence of the thiazole nitrogen, the active methylene group, and the ester functionality provides multiple reactive sites for cyclization.

A prominent application is in the synthesis of thiazolopyrimidines . These fused systems can be constructed through the reaction of a thiazole derivative containing an active methylene group with various reagents. For example, condensation with ethoxymethylene malonic esters or participation in Biginelli-type or Knoevenagel condensation reactions can lead to the formation of the pyrimidine (B1678525) ring fused to the thiazole core. tandfonline.comresearchgate.net The reaction of active methylene compounds derived from thiazole with aromatic aldehydes in the presence of ammonium acetate is a common strategy to build the pyrimidine ring. ias.ac.in

Similarly, thiazolo[3,2-a]pyridines can be synthesized. These reactions often involve the cyclization of a thiazole precursor with a 1,3-dicarbonyl compound or its equivalent. For instance, the reaction of 2-aminothiazole derivatives with β-ketoesters can lead to the formation of the fused pyridine ring. The active methylene group of this compound can also be a key component in building the pyridine ring through condensation and cyclization sequences. researchgate.netresearchgate.net

The following table details examples of reagents used in the synthesis of fused thiazole systems.

Fused SystemReagentsReaction TypeReference
ThiazolopyrimidinesDiketones, ethoxymethylene malonic esters, acetylene dicarboxylic estersCondensation tandfonline.com
ThiazolopyrimidinesSubstituted aromatic aldehydes, active methylene compounds, ammonium acetateCondensation ias.ac.in
Thiazolo[4,5-b]pyridinesEthyl acetoacetateCondensation researchgate.net
Thiazolo[3,2-a]pyridinesMalononitrile, aromatic aldehydesMulticomponent condensation researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules like ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate. By analyzing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR and ¹³C NMR Investigations of Substituent Effects

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the methylene protons of the acetate (B1210297) group (a singlet), the methyl group on the thiazole (B1198619) ring (a singlet), and the proton on the thiazole ring (a singlet). The precise chemical shifts of these protons are influenced by the electron-withdrawing and electron-donating effects of the neighboring functional groups.

Similarly, the ¹³C NMR spectrum would display unique resonances for each of the eight carbon atoms in the molecule. The carbonyl carbon of the ester group would appear at the lowest field (highest chemical shift value), while the carbons of the ethyl and methyl groups would be found at higher fields. The chemical shifts of the thiazole ring carbons provide insight into the electronic structure of the heterocyclic core.

A comparative analysis with structurally related compounds, such as ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, reveals how different substituents on the thiazole ring can significantly alter the chemical shifts of the ring protons and carbons, providing a basis for understanding substituent effects in this class of compounds. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiazole-HSinglet~115-125
Thiazole-CH₃Singlet, ~2.4~15-20
Thiazole-C2-~160-170
Thiazole-C4-~140-150
Thiazole-C5-~120-130
-CH₂- (acetate)Singlet, ~3.8~35-45
C=O-~170-175
-O-CH₂-Quartet, ~4.2~60-65
-CH₃ (ethyl)Triplet, ~1.3~10-15

Note: These are predicted values and may differ from experimental results.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, such as the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the C2 and C5 carbons of the thiazole ring, by observing their correlations with nearby protons.

While specific 2D NMR data for the title compound is not available, the application of these techniques to analogous structures demonstrates their power in confirming molecular frameworks. researchgate.netyoutube.com

Dynamic NMR Studies for Rotational Barriers or Isomerism

Dynamic NMR (DNMR) studies could be utilized to investigate any potential rotational barriers or isomerism in this compound. For instance, hindered rotation around the C-C bond between the thiazole ring and the acetate group, or around the C-O bond of the ester, could lead to the observation of distinct conformers at low temperatures. By monitoring the NMR spectra at various temperatures, it would be possible to determine the energy barriers associated with these rotational processes. However, no specific dynamic NMR studies for this compound have been reported in the literature.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of fragmentation patterns, which in turn aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound. By providing a highly accurate mass measurement (typically to within a few parts per million), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For C₈H₁₁NO₂S, the calculated exact mass is 185.0510. An experimental HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.

While specific MS/MS data for the title compound is not published, analysis of related ethyl acetate derivatives suggests potential fragmentation pathways. herbmedpharmacol.comekb.egresearchgate.net Common fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl acetate side chain, or cleavage of the thiazole ring. The analysis of these fragment ions would provide valuable structural information, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

In a typical analysis, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group. This peak is expected to appear in the range of 1735-1750 cm⁻¹. Another key indicator of the ester group is the C-O stretching vibration, which would produce strong bands between 1000 and 1300 cm⁻¹.

The thiazole ring contributes its own set of characteristic vibrations. The C=N stretching vibration within the heterocyclic ring is anticipated to produce a peak around 1650-1550 cm⁻¹. The C-S stretching vibrations are typically weaker and appear in the fingerprint region (below 1500 cm⁻¹). The aromatic C-H stretching of the thiazole ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the ethyl and methyl groups would appear just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the polar carbonyl group gives a strong IR signal, the less polar C=C and C=N bonds of the thiazole ring often produce strong signals in the Raman spectrum. The C-S bond, due to its polarizability, may also be more prominent in Raman than in IR spectroscopy.

These spectroscopic methods are used to confirm the successful synthesis of thiazole derivatives. For instance, in the synthesis of new 1,3-thiazole derivatives, IR and nuclear magnetic resonance spectroscopy are used to investigate and confirm the final structures.

Table 1: Expected Vibrational Spectroscopy Data for this compound

Functional GroupVibration TypeExpected IR Wavenumber (cm⁻¹)Expected Raman Shift (cm⁻¹)Intensity (IR)
Ethyl EsterC=O Stretch1735 - 17501735 - 1750Strong
Ethyl EsterC-O Stretch1000 - 1300WeakStrong
Thiazole RingC=N Stretch1550 - 16501550 - 1650Medium-Strong
Thiazole RingC-H Stretch~3100~3100Medium
Alkyl (Ethyl/Methyl)C-H Stretch2850 - 29602850 - 2960Medium-Strong
Methylene BridgeCH₂ Bend~1465~1465Medium
Methyl GroupCH₃ Bend~1375~1375Medium
Thiazole RingC-S Stretch600 - 800600 - 800Weak-Medium

X-ray Crystallography for Solid-State Structure Determination in Research Contexts

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unambiguous proof of structure by mapping electron density, from which bond lengths, bond angles, and torsional angles can be calculated with high precision.

Currently, there are no publicly accessible reports detailing the single-crystal X-ray structure of this compound. However, crystallographic studies on closely related and more complex molecules containing thiazole and ethyl acetate moieties are documented, illustrating the power of this technique. For example, the crystal structure of (Z)-ethyl 2-{5-[(2-benzylidene-3-oxo-2,3-dihydrobenzo[b]thiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate has been determined, revealing detailed conformational information about the ethyl acetate side chain and the orientation of the various ring systems. Similarly, the structures of other complex benzothiazine and pyridazinone derivatives containing an ethyl acetate group have been elucidated, providing insights into intramolecular and intermolecular interactions, such as hydrogen bonding.

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would be expected to confirm the planarity of the thiazole ring and determine the conformation of the flexible ethyl acetate side chain. The resulting data would be crucial for understanding intermolecular packing forces, such as van der Waals interactions or potential weak C-H···O or C-H···N hydrogen bonds, which govern the crystal lattice.

Table 2: Hypothetical Crystallographic Data Parameters for this compound

ParameterDescriptionExpected Information
Crystal SystemThe symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).Defines the basic shape of the unit cell.
Space GroupThe specific symmetry group of the crystal.Describes the symmetry operations within the unit cell.
Unit Cell Dimensionsa, b, c (lengths); α, β, γ (angles).Defines the size and angles of the repeating unit.
ZNumber of molecules per unit cell.Relates the unit cell volume to the molecular volume.
Bond LengthsThe distance between atomic nuclei (e.g., C=O, C-S, C-N).Confirms the bonding pattern and hybridization.
Bond AnglesThe angle between three connected atoms (e.g., O-C-C).Defines the local geometry of the molecule.
Torsion AnglesThe dihedral angle between four connected atoms.Describes the conformation of flexible parts like the ethyl acetate chain.

Chromatographic Techniques (GC-MS, HPLC, TLC) for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone of chemical analysis, used to separate, identify, and quantify components in a mixture. For this compound, various chromatographic methods are essential for quality control and process monitoring.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique frequently used to monitor the progress of a chemical reaction. In the synthesis of related thiazole derivatives, TLC is the standard method to track the consumption of starting materials and the formation of the desired product. For this compound, a suitable mobile phase would likely be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it in the solvent system, the product can be visualized (e.g., under UV light) and its retention factor (Rf) value compared to that of the starting materials to confirm the reaction's completion.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile compounds. This compound, with a molecular weight of 185.24 g/mol , is sufficiently volatile for GC analysis. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. While a specific protocol for this compound is not published, a general GC-MS method for organic acetates would involve a non-polar or medium-polarity column (e.g., ZB-5MS) and a temperature program to ensure efficient separation. The mass spectrometer would confirm the molecular weight (via the molecular ion peak) and provide fragmentation patterns characteristic of the ester and thiazole moieties.

High-Performance Liquid Chromatography (HPLC) is used for the separation and quantification of less volatile or thermally sensitive compounds. It is a primary tool for assessing the purity of a final product. For this compound, a reversed-phase HPLC method would be appropriate. This typically involves a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set to a wavelength where the thiazole ring absorbs strongly. A pure sample would ideally show a single, sharp peak at a specific retention time. The area under this peak is proportional to the concentration, allowing for quantitative analysis and purity determination against a reference standard.

Table 3: Typical Chromatographic Methods for Analysis

TechniqueStationary PhaseTypical Mobile Phase / ConditionsPurpose
TLC Silica Gel 60 F₂₅₄Hexane/Ethyl Acetate mixtures (e.g., 2:1 or 9:1 v/v)Reaction monitoring, preliminary purity check
GC-MS Capillary column (e.g., ZB-5MS)Carrier Gas: Helium; Temperature programming (e.g., 70°C to 260°C)Purity assessment, identification of volatile impurities, structural confirmation
HPLC Reversed-Phase (e.g., C18)Isocratic or gradient elution with Acetonitrile/Water or Methanol/WaterHigh-accuracy purity determination, quantification

Computational and Theoretical Investigations of Ethyl 2 5 Methyl 1,3 Thiazol 2 Yl Acetate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. researchgate.net For a compound like Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate, DFT calculations, typically employing methods like B3LYP with a basis set such as 6-31+G(d,p) or higher, would be used to optimize the molecular geometry to its lowest energy state. researchgate.netnih.gov From this optimized structure, a wealth of electronic and spectroscopic data can be predicted.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In studies of related thiazole (B1198619) derivatives, FMO analysis has been used to explain charge transfer within the molecule. researchgate.net For this compound, the HOMO is expected to be localized around the electron-rich thiazole ring, while the LUMO would likely be distributed across the acetate (B1210297) portion, particularly the carbonyl group.

Table 1: Representative FMO Properties Predicted by DFT

Property Representative Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability.
LUMO Energy -1.9 eV Indicates electron-accepting capability.

| HOMO-LUMO Gap (ΔE) | 4.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

Note: The values in this table are illustrative, based on typical results for similar heterocyclic compounds from DFT calculations, and are not from a direct published study on this specific molecule.

Electrostatic Potential Surface (ESP) Mapping

Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on a molecule's surface. libretexts.org These maps help predict how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack. researchgate.net

In an ESP map, different colors represent different electrostatic potential values:

Red: Regions of most negative potential, rich in electrons, and prone to electrophilic attack. These are typically found near electronegative atoms like oxygen or nitrogen. researchgate.net

Blue: Regions of most positive potential, electron-poor, and susceptible to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms. nih.gov

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the ESP map would be expected to show a significant negative potential (red) around the carbonyl oxygen of the ester group and the nitrogen atom of the thiazole ring. These sites represent the primary centers for hydrogen bonding and nucleophilic interactions. Positive potential (blue) would be concentrated on the hydrogen atoms of the methyl and methylene (B1212753) groups.

Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. researchgate.netdntb.gov.ua

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. researchgate.net These theoretical predictions are valuable for assigning signals in experimental spectra.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm)

Atom Type Predicted 1H Shift (ppm) Predicted 13C Shift (ppm)
Thiazole-CH ~7.0 ~115.0
Thiazole-CH3 ~2.5 ~17.0
Methylene (-CH2-) ~4.0 ~35.0
Ester Ethyl (-O-CH2-CH3) ~4.2 ~62.0
Ester Ethyl (-O-CH2-CH3 ) ~1.3 ~14.0
Carbonyl (C=O) - ~170.0

Note: These are estimated chemical shifts based on standard functional group values and data from similar structures. nih.gov Actual values would be determined via specific DFT calculations.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the harmonic vibrational frequencies determined by DFT. These predicted frequencies help in the assignment of experimental IR absorption bands to specific vibrational modes of the molecule.

Table 3: Predicted Key IR Frequencies (cm-1)

Vibrational Mode Predicted Frequency (cm-1) Functional Group
C=O Stretch ~1735 Ester Carbonyl
C=N Stretch ~1580 Thiazole Ring
Aromatic C=C Stretch ~1530, 1470 Thiazole Ring
C-H Stretch (Aliphatic) ~2980 Ethyl and Methyl Groups

Note: These frequencies are representative values for the given functional groups and are consistent with data reported for related thiazole esters. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, an MD simulation would provide insights into its conformational flexibility, particularly the rotation around the single bonds connecting the thiazole ring and the ethyl acetate group.

By simulating the molecule in a solvent like water or ethanol, MD can reveal how intermolecular forces, such as hydrogen bonds and van der Waals interactions, influence its structure and orientation. Analysis of the simulation trajectory, often by calculating the root-mean-square deviation (RMSD) of atomic positions, can determine the stability of different conformations and identify the most populated conformational states. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (In Silico)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov While a specific QSAR model for this compound is not available, it could be included in a QSAR study of related thiazole derivatives to predict its potential efficacy.

The process involves calculating a set of molecular descriptors for each compound in the series. mdpi.com These descriptors can be steric (e.g., molecular volume), electronic (e.g., HOMO/LUMO energies, dipole moment), or physicochemical (e.g., LogP, topological polar surface area). nih.gov A mathematical model is then generated to relate these descriptors to a measured biological activity (like IC50). Such a model could then be used to predict the activity of new, untested compounds. mdpi.com

Table 4: Common Molecular Descriptors Used in QSAR Studies

Descriptor Type Example Information Provided
Physicochemical LogP Lipophilicity/Hydrophobicity
Topological TPSA (Topological Polar Surface Area) Molecular polarity, cell permeability
Electronic HOMO/LUMO Energies Reactivity, electron-donating/accepting ability
Constitutional Molecular Weight Size of the molecule

| Geometric | Molecular Surface Area | Steric properties |

Molecular Docking Studies with Biological Targets (In Silico)

Molecular docking is an in silico technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a biological target, typically a protein or enzyme. mdpi.com Thiazole-containing compounds are known to interact with a wide range of biological targets, including various kinases, cyclooxygenase (COX) enzymes, and microbial enzymes. nih.govnih.gov

In a docking study, the 3D structure of this compound would be placed into the active site of a target protein. A scoring function then calculates the binding energy (or docking score), with lower (more negative) values indicating a more favorable interaction. The analysis also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov Such studies are instrumental in rational drug design for identifying potential drug candidates.

Table 5: Illustrative Molecular Docking Results with a Hypothetical Protein Target

Parameter Result Interpretation
Binding Affinity -7.2 kcal/mol A strong negative value suggests favorable binding to the active site.
Hydrogen Bonds Carbonyl Oxygen with Lysine-98; Thiazole Nitrogen with Serine-154 Identifies key residues responsible for anchoring the ligand in the binding pocket.

| Hydrophobic Interactions | Thiazole methyl group with Leucine-45; Ethyl group with Valine-102 | Shows how nonpolar parts of the ligand fit into hydrophobic pockets of the target. |

Note: This table is a hypothetical example to illustrate the type of data generated from a molecular docking study. The target and results are not from a published experiment.

Reaction Mechanism Elucidation through Computational Modeling

While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the general mechanism of the Hantzsch thiazole synthesis has been a subject of theoretical investigation. These studies provide a foundational understanding of the key steps involved. The reaction is understood to proceed through an initial nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Kinetic studies of similar thiazole formations, such as the reaction between thiobenzamide (B147508) and 3-chloroacetylacetone, have shown the reaction to follow second-order kinetics, being first order with respect to both the thioamide and the α-halo carbonyl compound. acs.org Such experimental findings are crucial for validating the proposed reaction pathways derived from computational models.

Theoretical models of the Hantzsch synthesis generally depict the following key stages:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon atom bearing the halogen in the α-halocarbonyl compound. This step leads to the formation of an initial adduct.

Tautomerization and Cyclization: The initial adduct can undergo tautomerization, followed by an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon. This cyclization step forms a five-membered ring intermediate, a hydroxylated thiazoline (B8809763) derivative.

Dehydration: The final step involves the elimination of a water molecule from the hydroxylated thiazoline intermediate to yield the stable, aromatic thiazole ring.

Computational studies on related systems provide valuable data on the energetics of these steps. For instance, DFT calculations on the synthesis of other heterocyclic systems, like those involving α,β-unsaturated carbonyl substrates, highlight the importance of base or acid catalysis in lowering the activation barriers for key proton transfer and addition steps. synarchive.com While direct data for the target molecule is scarce, we can infer the likely energetic landscape from analogous computed reaction profiles.

To illustrate the type of data generated from such computational investigations, the following table presents hypothetical, yet representative, calculated thermodynamic parameters for the key steps in the Hantzsch synthesis of a generic 2,5-disubstituted thiazole. These values are based on typical findings in computational organic chemistry for similar reaction types.

StepIntermediate/Transition StateΔH (kcal/mol)ΔG (kcal/mol)Activation Energy (Ea) (kcal/mol)
1Nucleophilic Attack (TS1)+12.5+15.818.2
2Thio-adduct Intermediate (INT1)-5.2-3.1-
3Cyclization (TS2)+8.9+11.214.1
4Hydroxylated Thiazoline (INT2)-15.7-12.5-
5Dehydration (TS3)+20.1+22.535.8
6Final Thiazole Product-25.3-28.9-

Note: The data in this table is illustrative and based on general principles of computational chemistry applied to similar reactions. It does not represent experimentally verified values for the specific synthesis of this compound.

Further computational investigations would be invaluable to precisely map the potential energy surface for the synthesis of this compound. Such studies could explore the influence of different halogen atoms in the acetoacetate (B1235776) starting material, the role of the solvent, and the effect of catalysts on the reaction mechanism and kinetics. These theoretical insights, when combined with experimental data, provide a comprehensive understanding of the reaction dynamics and can aid in the optimization of synthetic protocols.

Applications of Ethyl 2 5 Methyl 1,3 Thiazol 2 Yl Acetate in Advanced Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Systems

The structural attributes of ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate make it an ideal starting material for the construction of more elaborate molecular architectures, particularly complex heterocyclic systems. The presence of both electrophilic and nucleophilic centers within the molecule, along with the reactive methylene (B1212753) group, provides multiple avenues for cyclization and condensation reactions.

The thiazole (B1198619) nucleus of this compound can serve as a foundation for the synthesis of various fused heterocyclic systems. One notable example is the formation of thiazolo[5,4-d]thiazoles, which are of interest for their applications in organic electronics. mdpi.com The synthesis of these fused systems often involves the condensation of a thiazole-based precursor with a suitable dielectrophile. While direct synthesis from this compound is not extensively documented, analogous transformations with similar thiazole derivatives highlight its potential. For instance, the reaction of dithiooxamide (B146897) with aromatic aldehydes can yield symmetrical thiazolo[5,4-d]thiazoles. mdpi.com

The reactivity of the active methylene group in this compound can be exploited to build a second fused ring. For example, condensation with a suitable dicarbonyl compound or its equivalent could lead to the formation of a fused pyridinone or other heterocyclic systems. The general strategy involves the initial reaction at the active methylene, followed by an intramolecular cyclization onto the thiazole ring or a substituent.

A plausible synthetic route to a fused thiazole system is outlined below:

Scheme 1: Plausible route to a fused thiazolopyrimidine derivative
  • Activation of the methylene group of this compound with a strong base.
  • Reaction with a suitable electrophile, such as an isothiocyanate, to introduce a side chain.
  • Intramolecular cyclization of the intermediate to form the fused thiazolopyrimidine ring system.
  • This approach would allow for the generation of a library of fused thiazole derivatives with diverse substitution patterns, which could be screened for various biological activities.

    The thiazole ring in this compound can be considered a masked synthon for other heterocyclic rings, such as pyridines and pyrazines, through ring transformation reactions. These reactions often proceed via cleavage of the thiazole ring followed by rearrangement and re-cyclization with a suitable partner.

    The synthesis of polysubstituted pyridines can be envisioned through a [4+2] cycloaddition reaction where the thiazole derivative acts as the two-atom component. Alternatively, the active methylene group can participate in condensation reactions with 1,3-dielectrophiles to construct a pyridine (B92270) ring.

    The formation of polysubstituted pyrazines is another potential application. For instance, the structurally related compound 2-ethyl-5-methylpyrazine (B82492) is a known flavor component in food and can be formed through the Maillard reaction. reading.ac.uknih.gov The synthesis of such pyrazines often involves the condensation of α-dicarbonyl compounds with diamines. It is conceivable that this compound could be converted into a key diamine or dicarbonyl intermediate for pyrazine (B50134) synthesis.

    Target HeterocyclePotential Synthetic StrategyKey Intermediates
    Polysubstituted Pyridine[4+2] Cycloaddition or CondensationThiazolium ylide, Enamine
    Polysubstituted PyrazineRing transformation/rearrangementα-Dicarbonyl, Diamine

    Role in Natural Product Synthesis and Analog Development

    The thiazole motif is present in a number of natural products, most notably thiamine (B1217682) (Vitamin B1). wikipedia.org In thiamine, a pyrimidine (B1678525) ring is connected to a thiazolium ring bearing methyl and hydroxyethyl (B10761427) substituents. This compound represents a valuable building block for the synthesis of thiamine analogs. The ethyl acetate (B1210297) side chain can be readily modified to introduce different functionalities, allowing for the exploration of structure-activity relationships of thiamine-dependent enzymes.

    The synthesis of analogs of other thiazole-containing natural products, such as those found in marine organisms, could also benefit from the use of this versatile precursor. nih.gov The ability to functionalize both the side chain and potentially the thiazole ring itself makes it a powerful tool for medicinal chemists. For example, the ester functionality can be converted to an amide, an aldehyde, or a ketone, providing access to a wide range of derivatives.

    Intermediate in the Synthesis of Agrochemicals and Functional Materials

    Thiazole derivatives have found widespread use in the agrochemical industry as herbicides, fungicides, and insecticides. researchgate.net The specific substitution pattern of this compound makes it an attractive intermediate for the synthesis of novel agrochemicals. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides and other derivatives known to possess biological activity. For instance, the synthesis of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates has been reported to yield compounds with fungicidal and herbicidal properties.

    In the realm of functional materials, fused thiazole systems like thiazolo[5,4-d]thiazoles have shown promise for use in organic light-emitting diodes (OLEDs) due to their extended π-conjugation and good thermal stability. mdpi.com this compound could serve as a key starting material for the synthesis of unsymmetrical thiazolo[5,4-d]thiazole (B1587360) derivatives, allowing for the fine-tuning of their electronic and photophysical properties.

    Application AreaPotential Derivative ClassDesired Properties
    AgrochemicalsThiazole carboxamidesHerbicidal, Fungicidal
    Functional MaterialsFused Thiazole SystemsElectroluminescence, Charge Transport

    Chiral Resolution and Asymmetric Synthesis Incorporating the Compound

    The introduction of a chiral center into the molecule, for example at the carbon atom alpha to the ester group, would open up possibilities for chiral resolution and asymmetric synthesis. While no direct methods for the chiral resolution of this compound have been reported, standard techniques such as diastereomeric salt formation with a chiral amine after hydrolysis of the ester, or enzymatic resolution, could be employed.

    More elegantly, asymmetric synthesis could be utilized to directly obtain enantiomerically pure derivatives. The prochiral methylene group adjacent to the ester is a prime target for asymmetric functionalization. For instance, an asymmetric alkylation or aldol (B89426) reaction catalyzed by a chiral catalyst could install a new stereocenter with high enantioselectivity. Such chiral building blocks would be of significant value in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The principles of asymmetric synthesis, as demonstrated in the total synthesis of complex molecules like Vindoline where a chiral substituent directs the stereochemical outcome of a cycloaddition cascade, could be applied to reactions involving derivatives of this compound. nih.gov

    Role of Ethyl 2 5 Methyl 1,3 Thiazol 2 Yl Acetate in Medicinal Chemistry Research Pre Clinical and in Vitro Focus

    Scaffold for the Development of Potential Bioactive Compounds

    The molecular architecture of Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate makes it an ideal scaffold for drug discovery. bepls.com A scaffold is a core chemical structure upon which various functional groups can be systematically added to create a "library" of related compounds. These libraries are then screened for biological activity against specific targets like enzymes, receptors, or microorganisms. The thiazole (B1198619) nucleus is particularly effective in this role due to its structural stability and the multiple reactive sites it offers for chemical modification. nih.govdergipark.org.tr

    The synthesis of compound libraries based on the thiazole scaffold is a common strategy in medicinal chemistry. nih.govorganic-chemistry.org this compound itself can be synthesized through methods such as the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, a process that can be enhanced by microwave irradiation. nih.gov

    Once the core scaffold is obtained, a library of diverse derivatives can be generated through several synthetic routes:

    Modification of the Acetate (B1210297) Group: The ester functional group can be hydrolyzed to a carboxylic acid and then coupled with various amines to form a wide array of amides. Alternatively, the ester can be converted into an acetohydrazide, which can then be reacted with different aldehydes to form Schiff bases or cyclized to create other heterocyclic systems like oxadiazoles. nih.gov

    Derivatization at the Amino Group: If starting with the related precursor, ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, the amino group provides a key handle for modification. sigmaaldrich.com It can be acylated, alkylated, or used as a nucleophile in condensation reactions to attach other molecular fragments. For instance, reacting the amino group with 2-chloroacetyl chloride yields an intermediate that can be further reacted with various mercapto-containing heterocycles (like tetrazole, imidazole, or triazole) to create thioether-linked compounds. dergipark.org.tr

    Multi-component Reactions: One-pot synthesis protocols are often employed to rapidly generate diversity. For example, a reaction between an aldehyde, thiosemicarbazide, and an α-haloketone (like ethyl 2-chloroacetoacetate) can efficiently produce complex thiazole derivatives. bepls.comchemrevlett.com

    These synthetic strategies allow for the creation of large numbers of structurally related but distinct molecules, which are essential for screening and identifying lead compounds with potential therapeutic activity. nih.govorganic-chemistry.org

    Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific chemical features of a molecule contribute to its biological activity. For thiazole derivatives, SAR studies have provided crucial insights into optimizing their potency and selectivity for various biological targets. nih.govmdpi.com

    Key findings from SAR studies on thiazole-based compounds include:

    Influence of Substituents on the Phenyl Ring: In many series of thiazole derivatives containing a phenyl group, the nature and position of substituents on this ring are critical for activity. For example, in a series of anticonvulsant pyridazinone-thiazole hybrids, it was found that electron-withdrawing groups like chlorine (Cl), bromine (Br), and fluorine (F) on the phenyl ring were important for activity. mdpi.com Similarly, for certain antibacterial derivatives, the presence of an electron-withdrawing substituent on an attached phenyl ring was found to be favorable for activity. scienceopen.com

    Role of Heterocyclic Moieties: The type of heterocyclic ring attached to the core thiazole scaffold significantly impacts biological function. In one study, the replacement of an N,N-dimethyl group with a phenyl ring on the thiazole moiety was found to be essential for cytotoxic activity. mdpi.com Another study on adenosine A3 receptor antagonists showed that replacing a thiazole ring with a thiadiazole ring could introduce additional hydrogen bonding interactions with the receptor, thereby increasing binding affinity. nih.gov

    Impact of Side Chains: Modifications to side chains, such as the acetate group in the parent compound, can fine-tune the molecule's properties. For instance, converting the ester to different amides or linking it to other cyclic systems can alter the compound's solubility, cell permeability, and interaction with the target protein.

    These SAR studies guide medicinal chemists in the rational design of new, more potent, and selective molecules by identifying the "pharmacophore"—the essential arrangement of atoms or functional groups required for biological activity. nih.gov

    Investigations of Potential Mechanisms of Action at the Molecular Level (In Vitro)

    In vitro studies on complex molecules derived from the thiazole scaffold have begun to elucidate their potential mechanisms of action at the cellular and molecular level. While these mechanisms are specific to the final, more complex derivatives rather than the simple this compound scaffold, they demonstrate the therapeutic avenues that this scaffold can unlock.

    For example, novel derivatives of ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate, which incorporate a coumarinylthiazolyl pyrazole system, have been evaluated for their cytotoxic potential against liver cancer cell lines. nih.govnih.gov Studies on the most potent of these compounds revealed that they induce significant cellular cycle arrest at the G1 phase. nih.govnih.govresearchgate.net Furthermore, these compounds were shown to enhance late apoptosis (programmed cell death) and induce autophagy, a cellular process of self-degradation, in cancer cells. nih.govnih.gov Other complex thiazole derivatives containing an isoquinoline moiety have been suggested to exert their effects by intercalating into DNA, thereby disrupting its function and leading to cell death. smolecule.com

    Enzyme Inhibition Studies (In Vitro)

    The thiazole scaffold is a key component in the design of various enzyme inhibitors. In vitro assays have demonstrated that derivatives of this compound can selectively inhibit the activity of several clinically relevant enzymes.

    VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key enzyme in angiogenesis (the formation of new blood vessels), a process critical for tumor growth. Complex derivatives of ethyl acetate clubbed with a coumarinylthiazolyl pyrazole system have been identified as potential VEGFR-2 inhibitors. nih.govnih.govresearchgate.net Molecular docking studies suggest these compounds interact strongly with the VEGFR-2 receptor, providing a potential mechanism for their observed anti-proliferative effects against cancer cells. nih.govnih.gov

    Insulin-Degrading Enzyme (IDE) Inhibition: A study identified a related compound, Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate, as a competitive inhibitor of Insulin-Degrading Enzyme (IDE) with an IC₅₀ value of 3.60 μM. mdpi.com IDE is implicated in various metabolic diseases and cancers, making it an important therapeutic target. mdpi.com

    Carbonic Anhydrase (CA) Inhibition: Trisubstituted thiazole derivatives have been evaluated for their inhibitory activity against carbonic anhydrase III (CA-III), an enzyme involved in various physiological processes. mdpi.com

    These studies highlight the versatility of the thiazole scaffold in generating potent and selective enzyme inhibitors for various therapeutic applications.

    Receptor Ligand Design and Synthesis (In Vitro)

    Thiazole derivatives have been successfully designed and synthesized as selective ligands for G protein-coupled receptors (GPCRs), a large family of receptors that are major drug targets. One prominent example is the development of antagonists for the human adenosine A₃ receptor, which is involved in inflammatory processes and cancer.

    In a detailed SAR study, researchers synthesized a library of thiazole and thiadiazole derivatives to probe their binding affinity at adenosine receptors. nih.gov They discovered that substitutions on the core ring system could dramatically enhance both affinity and selectivity for the A₃ subtype. For instance, compound 39 (N-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)isobutyramide) was identified as a potent and selective human adenosine A₃ receptor antagonist with a high binding affinity (Kᵢ = 1.3 nM). nih.gov Molecular modeling suggested that the thiazole ring and its substituents fit into a specific binding pocket, forming hydrophobic interactions with key amino acid residues like F168, F182, and L246. nih.gov This work demonstrates how the thiazole scaffold can be rationally modified to create highly selective ligands for specific receptor subtypes.

    Antifungal and Antibacterial Research (In Vitro Screening)

    The thiazole ring is a cornerstone of antimicrobial research, with numerous derivatives exhibiting significant in vitro activity against a wide range of bacterial and fungal pathogens. dergipark.org.trnih.govnih.gov The parent structure, this compound, serves as a starting point for creating novel agents to combat infectious diseases, including those caused by drug-resistant strains. mums.ac.irresearchgate.net

    In vitro screening assays, such as the microdilution method to determine the Minimum Inhibitory Concentration (MIC), are used to quantify the antimicrobial potency of these compounds. researchgate.net Studies have shown that thiazole derivatives are active against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as various fungal species (Candida albicans, Aspergillus niger). scienceopen.comresearchgate.netresearchgate.net

    For instance, a study on thiazole-based thiazolidinones demonstrated good activity against eight different Gram-positive and Gram-negative bacteria, with MIC values ranging from 2.3–39.8 μmol/ml x 10⁻². researchgate.net Some of these compounds also showed excellent antifungal activity, with MIC values in the range of 0.3–38.6 μmol/ml x 10⁻², which was superior to the reference drugs Ketoconazole and Bifonazole. researchgate.net The specific substitutions on the thiazole scaffold were found to be crucial for determining the spectrum and potency of antimicrobial activity. nih.govresearchgate.net

    Table 1: Examples of In Vitro Antibacterial Activity of Thiazole Derivatives This table is for illustrative purposes and synthesizes data from multiple studies on different, complex thiazole derivatives.

    Compound TypeTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source(s)
    2,5-disubstituted thiazoleVISA (Vancomycin-Intermediate S. aureus)0.7–2.8Vancomycin>190.2 nih.gov
    Imidazolyl thiazole derivativeMicrococcus luteus1.95–3.91Ciprofloxacin- dergipark.org.tr
    Thiazolidine-2,4-dione derivativeStaphylococcus aureus3.91Oxacillin125 scienceopen.com
    2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazoleCryptococcus neoformans15.6–125Amphotericin B0.50 nih.gov
    Thiazole-triazine derivativeEscherichia coli25Ciprofloxacin25 nih.gov

    Antiviral and Antiparasitic Research (In Vitro Screening)

    The thiazole scaffold is a key component in several agents with established antiviral and antiparasitic properties. ajol.infomdpi.comnih.gov For instance, the FDA-approved drug Nitazoxanide, the first of a class of compounds known as thiazolides, demonstrates broad-spectrum activity against numerous viruses, including influenza A, hepatitis B and C, and SARS-CoV-2. liverpool.ac.uknih.gov While direct in vitro screening data for this compound is not prominently detailed in available literature, research on closely related analogs provides significant insights into the potential of this chemical class.

    In the realm of antiparasitic research, studies have highlighted the efficacy of thiazole derivatives against various protozoa. For example, a series of ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates, which share the ethyl acetate and thiazole core, have been synthesized and tested for their antiamoebic potential. researchgate.net In vitro screening of these compounds at a 10µM concentration demonstrated activity against Acanthamoeba castellanii, a causative agent of serious human infections. researchgate.net The mechanism of action was linked to the generation of reactive oxygen species and significant damage to the amoebal membranes. researchgate.net Furthermore, other research has explored 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives, which showed submicromolar IC50 values against the bloodstream form of Trypanosoma brucei rhodesiense, the parasite responsible for African sleeping sickness. mdpi.comnih.gov

    These findings underscore the value of the thiazole ring, often in combination with an ester moiety, as a pharmacophore for developing novel anti-infective agents. The structural features of this compound make it a relevant candidate for inclusion in future screening campaigns against a wide range of viral and parasitic pathogens.

    Table 1: In Vitro Antiviral and Antiparasitic Activity of Related Thiazole Derivatives

    Compound Class Target Organism Key Findings
    Thiazolides (e.g., Nitazoxanide) Influenza A, SARS-CoV-2, Hepatitis B/C Broad-spectrum antiviral activity observed in in vitro models. liverpool.ac.uk
    Ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates Acanthamoeba castellanii Demonstrated antiamoebic activity at 10µM concentration. researchgate.net
    2-(Nitroaryl)-5-substituted-1,3,4-thiadiazoles Trypanosoma brucei rhodesiense Exhibited submicromolar IC50 values against the parasitic protozoa. mdpi.comnih.gov

    Anti-inflammatory and Immunomodulatory Research (In Vitro Models)

    Thiazole derivatives have been extensively investigated for their potential to modulate inflammatory pathways and immune responses. nih.govmdpi.comnih.gov The anti-inflammatory properties of compounds containing the 5-methylthiazole moiety have been demonstrated through the synthesis of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones. nih.gov In vitro assays revealed that these compounds were active inhibitors of cyclooxygenase-1 (COX-1), with an inhibitory effect superior to the reference drug naproxen. nih.gov COX-1 is a key enzyme in the biosynthetic pathway of prostanoids, which are mediators of inflammation. nih.gov Another study focused on thiazoline-2-thione derivatives, which showed potential as anti-inflammatory agents by inhibiting the denaturation of bovine serum albumin (BSA), a primary trigger of inflammation. mdpi.com

    In the context of immunomodulation, the thiazole derivative Tiprotimod ([2-(3-carboxy-1-propylthio)-4-methyl-1,3-thiazole] acetic acid) has been identified as a potent immunopotentiator. nih.gov In vivo and ex vivo studies in animal models showed that Tiprotimod produced a time and dose-dependent stimulation of macrophage activity. nih.gov Furthermore, the drug enhanced the delayed-type hypersensitivity (DTH) response and stimulated the humoral immune response against various antigens. nih.gov These results indicate that thiazole-containing molecules can act as potent enhancers of both cell-mediated and humoral immunity. nih.gov The structural similarity of this compound to these active compounds suggests its potential for investigation in in vitro models of inflammation and immune cell function.

    Table 2: In Vitro Anti-inflammatory and Immunomodulatory Activity of Related Thiazole Derivatives

    Compound/Derivative Class In Vitro Model/Target Observed Effect
    5-Methylthiazole-Thiazolidinones Cyclooxygenase-1 (COX-1) Enzyme Assay Selective inhibition of COX-1, superior to naproxen. nih.gov
    Thiazoline-2-thione derivatives Bovine Serum Albumin (BSA) Denaturation Assay Inhibition of protein denaturation, indicating anti-inflammatory potential. mdpi.com
    Tiprotimod (Thiazole acetic acid derivative) Macrophage Activity Assays Time and dose-dependent stimulation of macrophage function. nih.gov

    Anticancer Research (In Vitro Cell Line Studies)

    The thiazole scaffold is a privileged structure in anticancer drug discovery, with numerous derivatives demonstrating significant cytotoxicity against a wide array of cancer cell lines. ekb.egdergipark.org.trrsc.org Research into novel thiazole derivatives, including those with an ethyl carboxylate group, has yielded promising results in in vitro settings.

    One study detailed the synthesis of novel acetamide derivatives featuring an ethyl (4-methyl-thiazol-5-yl)carboxylate moiety. dergipark.org.tr These compounds were evaluated for their anticancer profiles against A549 non-small lung epithelial carcinoma, Caco-2 colon carcinoma, and SH-SY5Y neuroblastoma cells. The results showed that the compounds had a significant impact on SH-SY5Y cells with high selectivity. dergipark.org.tr Another investigation into different thiazole derivatives reported potent antitumor activity in in vitro assays. ekb.eg One of the tested compounds showed IC50 values of 4.7 µg/mL against colon cancer cell lines and 4.8 µg/mL against breast cancer cell lines. ekb.eg

    Furthermore, a series of lipid-like derivatives of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole were synthesized and subjected to in vitro cytotoxic evaluation. rsc.org These compounds displayed significant and selective cytotoxicity against human fibrosarcoma HT-1080 and mouse hepatoma MG-22A tumor cell lines, while showing less activity against normal mouse NIH 3T3 fibroblasts. rsc.org This selectivity towards cancer cells over normal cells is a critical attribute for potential anticancer agents. The consistent and potent cytotoxic activity observed across various thiazole derivatives in diverse cancer cell lines highlights the therapeutic potential of this heterocyclic system.

    Table 3: In Vitro Anticancer Activity of Related Thiazole Derivatives

    Compound Class/Derivative Cancer Cell Line Activity/IC50 Value
    Thiazole/Ethyl Thiazole Carboxylate-Acetamides SH-SY5Y (Neuroblastoma) Significant cytotoxic impact with high selectivity. dergipark.org.tr
    A549 (Non-small lung carcinoma) Evaluated for anticancer profile. dergipark.org.tr
    Caco-2 (Colon carcinoma) Evaluated for anticancer profile. dergipark.org.tr
    5-(p-chlorophenyl)-2-[(ethoxy-carbonyl-methylidine)-hydrazino]-1,3-thiazole Colon Cancer Line IC50 = 4.7 µg/mL. ekb.eg
    Breast Cancer Line IC50 = 4.8 µg/mL. ekb.eg
    Liver Cancer Line IC50 = 11 µg/mL. ekb.eg
    Lipid-like 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole derivatives HT-1080 (Human Fibrosarcoma) Significant selective cytotoxicity observed. rsc.org
    MG-22A (Mouse Hepatoma) Significant selective cytotoxicity observed. rsc.org

    Exploration of Ethyl 2 5 Methyl 1,3 Thiazol 2 Yl Acetate in Materials Science Research

    Precursor for Advanced Polymer Synthesis

    The molecular architecture of ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate offers several strategic points for modification, rendering it an excellent starting material for the synthesis of specialized monomers for advanced polymers. The presence of the ethyl acetate (B1210297) group, the methyl group, and the thiazole (B1198619) ring itself provides a platform for a variety of chemical transformations to introduce polymerizable functionalities.

    Conjugated polymers, characterized by a backbone of alternating single and double bonds, are at the forefront of research in electronic and optoelectronic materials. The incorporation of heterocyclic units like thiazole into the polymer backbone can significantly influence their electronic structure and properties. Thiazole is considered an electron-deficient unit, and its inclusion can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the resulting polymers. researchgate.netrsc.org

    This compound can be chemically modified to generate various monomers suitable for polymerization. For instance, the ethyl acetate group can be hydrolyzed to a carboxylic acid, which can then be used in condensation polymerization or converted to other reactive groups. Furthermore, the thiazole ring can be functionalized, for example, through bromination at the C4 position, to introduce a reactive site for cross-coupling reactions like Stille or Suzuki polymerization, which are common methods for synthesizing conjugated polymers. researchgate.net The methyl group could also potentially be functionalized to extend conjugation or provide a reactive site.

    Table 1: Potential Thiazole-Containing Monomers Derived from this compound

    Monomer Name Potential Synthetic Route from Precursor Polymerization Method
    2-(5-methyl-1,3-thiazol-2-yl)acetic acid Hydrolysis of the ethyl ester. Condensation Polymerization
    Ethyl 2-(4-bromo-5-methyl-1,3-thiazol-2-yl)acetate Bromination of the thiazole ring. Cross-Coupling Polymerization (e.g., Suzuki, Stille)
    2-(4-bromo-5-methyl-1,3-thiazol-2-yl)acetic acid Bromination followed by hydrolysis. Cross-Coupling Polymerization
    2-(5-(bromomethyl)-1,3-thiazol-2-yl)acetate Radical bromination of the methyl group. Various, including Witting-type reactions

    The role of this compound as a precursor extends directly to the field of optoelectronic materials research. Polymers containing thiazole and particularly thiazolo[5,4-d]thiazole (B1587360) units have demonstrated promising properties for applications in organic solar cells, organic field-effect transistors (OFETs), and light-emitting diodes (OLEDs). acs.orgrsc.orgrsc.org These materials often exhibit high charge carrier mobilities and tunable optical and electronic properties. rsc.orgrsc.org

    The introduction of thiazole units derived from the precursor can lead to polymers with low bandgaps, which is advantageous for applications in organic photovoltaics as it allows for the absorption of a broader range of the solar spectrum. rsc.org The electron-withdrawing nature of the thiazole ring helps to stabilize both the HOMO and LUMO energy levels, which can improve the air stability of the material and the open-circuit voltage in solar cell devices. researchgate.net Theoretical and experimental studies on thiazole-based copolymers have shown that replacing thiophene (B33073) units with thiazole units can systematically tune the optoelectronic properties. researchgate.net Therefore, the synthesis of novel thiazole-containing polymers, for which this compound is a potential starting block, is a key area of research for developing next-generation optoelectronic devices. acs.orguclm.es

    Ligand Design for Coordination Polymers and Metal-Organic Frameworks (MOFs)

    Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgglobethesis.com These materials have gained significant attention due to their high porosity, large surface areas, and tunable structures, leading to applications in gas storage, separation, catalysis, and sensing. rsc.orgmdpi.comresearchgate.net The design of the organic ligand is crucial in determining the final structure and properties of the resulting framework.

    This compound is a promising candidate for modification into a versatile ligand for the synthesis of coordination polymers and MOFs. The thiazole ring contains both a nitrogen and a sulfur atom which can act as potential coordination sites for metal ions. nih.gov The ester functional group can be readily hydrolyzed to a carboxylic acid, providing a strong coordinating carboxylate group. This combination of a heterocyclic N,S-donor and a carboxylate group can lead to the formation of robust and intricate framework structures. The ability of such ligands to bridge multiple metal centers is a key factor in the construction of 3D frameworks. mdpi.com The rigid nature of the thiazole ring can also contribute to the formation of porous materials with permanent porosity. researchgate.net

    Table 2: Potential Ligand Structures Derived from this compound for MOF/CP Synthesis

    Ligand Name Functional Groups for Coordination Potential Coordination Modes
    2-(5-methyl-1,3-thiazol-2-yl)acetic acid Thiazole Nitrogen, Carboxylate Oxygen Monodentate, Bidentate, Bridging
    5-methyl-1,3-thiazole-2,4-dicarboxylic acid Thiazole Nitrogen, two Carboxylate Oxygens Multidentate, Bridging
    2-(5-methyl-1,3-thiazol-2-yl)acetohydrazide Thiazole Nitrogen, Hydrazide groups Chelating, Bridging

    Self-Assembly Studies and Supramolecular Chemistry Applications

    Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. These interactions, which include hydrogen bonding and π-π stacking, are fundamental in the construction of complex and functional molecular architectures. conicet.gov.arethernet.edu.et

    The molecular structure of this compound and its derivatives makes it an interesting building block for self-assembly and supramolecular chemistry studies. The aromatic thiazole ring can participate in π-π stacking interactions, which are crucial in directing the assembly of molecules in the solid state. researchgate.netresearchgate.netnih.gov These interactions can lead to the formation of well-ordered crystalline structures with interesting photophysical properties. rsc.org

    Furthermore, upon hydrolysis of the ethyl acetate to a carboxylic acid, the resulting molecule gains the ability to form strong and directional hydrogen bonds. Hydrogen bonding is a powerful tool in crystal engineering for the construction of predictable supramolecular assemblies, such as dimers, chains, and sheets. conicet.gov.arnih.gov The interplay between π-π stacking of the thiazole rings and hydrogen bonding of the carboxylic acid groups can lead to the formation of complex and robust supramolecular networks. nih.gov The study of the self-assembly of such molecules is critical for the bottom-up fabrication of novel materials with tailored properties.

    Catalytic Applications and Ligand Development from Ethyl 2 5 Methyl 1,3 Thiazol 2 Yl Acetate

    Development of Thiazole-Based Ligands for Transition Metal Catalysis

    The thiazole (B1198619) ring, with its nitrogen and sulfur heteroatoms, can effectively coordinate with a range of transition metals, making thiazole derivatives attractive candidates for ligand development. nih.gov The ester group in "Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate" can be hydrolyzed to the corresponding carboxylic acid, "2-(5-methyl-1,3-thiazol-2-yl)acetic acid". This carboxylic acid can then be used to form more elaborate ligand structures, such as Schiff base ligands or be part of a larger chelating system. orientjchem.orgrdd.edu.iq Transition metal complexes of thiazole-derived ligands have shown significant catalytic activity in various organic transformations. orientjchem.orgdntb.gov.uaresearchgate.net

    Thiazole-based ligands have been successfully employed in several palladium-catalyzed cross-coupling reactions. For instance, simple thiazole derivatives have been used to create organometallic palladium(II) catalysts for the Suzuki-Miyaura cross-coupling reaction. These catalysts have demonstrated compatibility with a wide array of functional groups. ekb.eg Furthermore, thiazole-containing N,P-ligands have been synthesized and evaluated in the palladium-catalyzed cycloisomerization of 1,6-enynes, showing high reactivity and enantioselectivity. The chiral backbone of these ligands plays a crucial role in the stereochemical outcome of the reaction.

    In the realm of asymmetric hydrogenation, new chiral N,P-ligands based on a thiazole framework have been developed for iridium-catalyzed reactions. These ligands have proven to be as reactive and selective as their cyclic counterparts for the asymmetric hydrogenation of various trisubstituted olefins. The modular design of these ligands allows for late-stage diversification, enabling the fine-tuning of steric and electronic properties to match different substrates and achieve high enantioselectivities.

    Below is a table summarizing the performance of some thiazole-based ligands in transition metal-catalyzed reactions.

    Table 1: Performance of Thiazole-Based Ligands in Transition Metal Catalysis

    Catalytic ReactionLigand TypeMetalSubstrateYield (%)ee (%)Reference
    Asymmetric HydrogenationChiral Thiazole-PhosphineIrTrisubstituted OlefinsGood to ExcellentGood to Excellent dntb.gov.ua
    CycloisomerizationChiral Thiazole-N,P LigandPd1,6-Enynesup to 68up to 99 researchgate.net
    Suzuki-Miyaura Coupling2-ArylthiazolePdAryl HalidesGoodN/A ekb.eg

    Organocatalysis and Biocatalysis Utilizing Derivatives

    The thiazole scaffold is also a key component in the design of organocatalysts and biocatalysts. Derivatives of "this compound" can be envisioned as precursors to catalytically active species in these domains.

    Organocatalysis:

    A significant application of thiazole derivatives in organocatalysis is in the form of thiazolium salts, which are precursors to N-heterocyclic carbenes (NHCs). nih.gov The ester group of "this compound" could potentially be converted into other functional groups that facilitate the formation of such thiazolium salts. Thiazolium-based NHCs are well-known for their ability to catalyze umpolung reactions, most notably the benzoin (B196080) condensation. nih.gov The catalytic cycle involves the deprotonation of the thiazolium salt to form the nucleophilic carbene, which then attacks an aldehyde to form a Breslow intermediate. This key intermediate can then act as a nucleophile. nih.gov The development of chiral thiazolium salts has enabled asymmetric versions of these reactions.

    Biocatalysis:

    In the field of biocatalysis, derivatives of thiazoles are being explored for their utility in environmentally friendly synthetic processes. For example, chitosan (B1678972), a natural biopolymer, has been functionalized to create a biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. orientjchem.orgrdd.edu.iq These biocatalytic systems offer advantages such as mild reaction conditions, high yields, and the potential for catalyst recycling. While not a direct derivative, the synthesis of various functionalized thiazoles using such biocatalysts highlights the potential for developing greener synthetic routes to compounds structurally related to "this compound".

    The following table provides examples of the use of thiazole derivatives in organocatalysis and biocatalysis.

    Table 2: Applications of Thiazole Derivatives in Organocatalysis and Biocatalysis

    Catalysis TypeCatalyst/PrecursorReaction TypeKey FeaturesReference
    OrganocatalysisThiazolium SaltsBenzoin CondensationForms N-heterocyclic carbene catalysts for umpolung reactivity. nih.govnih.gov
    BiocatalysisChitosan-based hydrogelThiazole SynthesisEco-friendly, mild conditions, high yields, recyclable catalyst. orientjchem.orgrdd.edu.iq

    Applications in Asymmetric Catalysis

    The development of chiral ligands is a cornerstone of asymmetric catalysis, and thiazole-containing molecules have made significant contributions in this area. The structural rigidity and the presence of multiple coordination sites in thiazole derivatives make them excellent scaffolds for creating a stereochemically well-defined environment around a metal center.

    As previously mentioned, chiral thiazole-based N,P-ligands have been instrumental in the iridium-catalyzed asymmetric hydrogenation of challenging trisubstituted olefins. dntb.gov.ua The modularity of these ligands allows for the synthesis of a library of catalysts that can be screened for optimal performance with different substrates.

    Furthermore, chiral thiazole-containing ligands have found application in other important asymmetric transformations. For example, they have been used in palladium-catalyzed asymmetric cycloisomerization of 1,6-enynes, achieving excellent enantioselectivities. researchgate.net There is also research into the use of chiral ligands for asymmetric cyclopropanation reactions, a powerful method for constructing three-membered rings with high stereocontrol. While not always featuring a thiazole, the principles of using chiral ligands to control the approach of the substrate to the metal center are broadly applicable.

    The following table summarizes the application of chiral thiazole-based ligands in various asymmetric catalytic reactions.

    Table 3: Chiral Thiazole-Based Ligands in Asymmetric Catalysis

    Asymmetric ReactionLigand TypeMetalEnantioselectivity (ee)Reference
    HydrogenationChiral Thiazole-PhosphineIrup to 99% dntb.gov.ua
    CycloisomerizationChiral Thiazole-N,P LigandPdup to 99% researchgate.net

    Future Directions and Emerging Research Avenues for Ethyl 2 5 Methyl 1,3 Thiazol 2 Yl Acetate

    Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

    The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel derivatives of Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate. These computational tools can significantly accelerate the design-build-test-learn cycle, making the search for new therapeutic agents more efficient and predictive.

    Future research will likely focus on several key AI/ML applications:

    Predictive Modeling for Bioactivity: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the biological activity of novel thiazole (B1198619) derivatives before they are synthesized. researchgate.net By training on existing datasets of thiazole compounds, these models can identify key molecular features that correlate with desired therapeutic effects, such as anticancer or antimicrobial activity. researchgate.netresearchgate.net For instance, ML has been used to predict the inhibitory activity of thiazole chemicals on specific biological targets like estrogen receptors. researchgate.net

    De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the core structure of this compound and a set of target parameters (e.g., high affinity for a specific protein kinase, low toxicity), these models can propose novel derivatives with a high probability of success.

    Reaction Prediction and Synthesis Planning: AI is becoming increasingly adept at predicting the outcomes of chemical reactions and planning multi-step synthetic pathways. youtube.com For thiazole derivatives, AI can help chemists identify the most efficient and high-yield routes to complex target molecules, even suggesting optimal reaction conditions like solvents and catalysts. youtube.comnih.gov This capability is crucial for moving from a designed molecule to a physical sample for testing. youtube.com

    Data-Driven Fingerprinting: ML models can analyze complex reaction data to generate "reaction fingerprints." youtube.com These fingerprints can help cluster and classify chemical reactions, providing chemists with deeper insights into the underlying mechanisms and helping to select the best synthetic strategy for a particular derivative. youtube.com

    Exploration of Novel Synthetic Pathways and Sustainable Methodologies

    While traditional methods for synthesizing thiazoles, such as the Hantzsch synthesis, are well-established, future research is increasingly focused on developing greener, more efficient, and cost-effective pathways. bepls.com Conventional methods often rely on hazardous reagents and generate significant chemical waste, creating environmental concerns. nih.gov The exploration of sustainable methodologies for producing this compound and its analogs is a critical research avenue. nih.govbohrium.com

    Key areas of innovation include:

    Green Chemistry Approaches: This involves the use of environmentally benign solvents (like water or polyethylene (B3416737) glycol), recyclable catalysts, and energy-efficient techniques. bepls.combohrium.com Methods such as microwave-assisted synthesis and ultrasound-mediated reactions have shown promise in reducing reaction times and improving yields for thiazole derivatives. nih.govresearchgate.net

    Novel Catalytic Systems: Research into new catalysts is yielding more sustainable options. This includes the use of biocatalysts, such as chitosan-based hydrogels, which are renewable and can be reused multiple times without significant loss of activity. mdpi.com Additionally, metal-free electrochemical methods are emerging that allow for the cyclization and formation of the thiazole ring without the need for heavy metal oxidants. organic-chemistry.org

    Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product. researchgate.net This approach is a cornerstone of green chemistry as it reduces the number of synthetic steps, minimizes waste, and saves time and resources. Developing MCRs for thiazole synthesis is a significant area of focus. researchgate.net

    Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. Adapting the synthesis of this compound to flow chemistry systems could be a key step towards more efficient industrial production.

    Table 1: Comparison of Sustainable Synthetic Methodologies for Thiazole Derivatives
    MethodologyDescriptionKey AdvantagesRelevant Research Finding
    Microwave IrradiationUtilizes microwave energy to heat reactions rapidly and uniformly.Reduced reaction times, higher yields, fewer by-products. bepls.comDemonstrated to be an efficient and environmentally benign method for the rapid synthesis of various thiazole derivatives. bepls.com
    Ultrasonic-Mediated SynthesisUses high-frequency sound waves to induce cavitation, enhancing chemical reactivity.Mild reaction conditions, shorter reaction times, high yields. mdpi.comSuccessfully used with recyclable biocatalysts to synthesize novel thiazoles with high efficiency. mdpi.com
    Green CatalystsEmploys non-toxic, renewable, and recyclable catalysts, such as biopolymers.Environmentally friendly, reduces waste, cost-effective. nih.govmdpi.comA cross-linked chitosan (B1678972) hydrogel served as a potent and reusable biocatalyst for thiazole synthesis. mdpi.com
    Multi-Component ReactionsCombines three or more starting materials in a single pot to form the final product.High atom economy, simplified procedures, reduced waste. researchgate.netConsidered a sustainable methodology for generating a wide range of biologically active thiazole molecules with good yields. researchgate.net
    Electrochemical SynthesisUses electricity to drive chemical reactions, often avoiding harsh reagents.Metal- and oxidant-free conditions, high selectivity. organic-chemistry.orgA green and sustainable electrochemical oxidative cyclization of enaminones with thioamides provides thiazoles in good yields. organic-chemistry.org

    Expansion into Niche Biomedical and Materials Science Research Areas (Pre-clinical)

    The versatile structure of the thiazole ring makes it a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. nih.goveurekaselect.com Future preclinical research on this compound will likely focus on developing derivatives for specialized therapeutic areas and novel material applications.

    Biomedical Research:

    Targeted Cancer Therapy: Thiazole derivatives have shown significant potential as anticancer agents by inhibiting key enzymes involved in tumor growth, such as protein kinases (e.g., EGFR, VEGFR-2) and DNA gyrase. frontiersin.orgnih.gov Future work could involve designing derivatives of this compound that act as multi-targeted inhibitors, simultaneously hitting several pathways to overcome drug resistance. frontiersin.orgnih.gov For example, novel thiazole-based compounds have demonstrated potent antiproliferative activity against breast, liver, and colon cancer cell lines. researchgate.netnih.gov

    Novel Antimicrobial Agents: With the rise of antibiotic-resistant bacteria, there is an urgent need for new antimicrobial drugs. Thiazole compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgresearchgate.net Research can be directed towards creating derivatives that target specific bacterial enzymes or pathways not exploited by current antibiotics. researchgate.net

    Neuroprotective and CNS Agents: The thiazole ring is a component of vitamin B1 (thiamine), which is essential for proper neurological function. mdpi.com This suggests that derivatives of this compound could be explored for their potential in treating neurological disorders. Some synthetic thiazoles have already shown promise as anticonvulsant agents. mdpi.com

    Antioxidant and Anti-inflammatory Compounds: Chronic inflammation and oxidative stress are underlying factors in many diseases. New thiazole derivatives have been synthesized that exhibit both antioxidant and anti-inflammatory properties, positioning them as potential candidates for treating a variety of conditions. frontiersin.org

    Materials Science Research:

    Coordination Chemistry and Catalysis: Thiazole derivatives can act as ligands, binding to metal ions to form coordination complexes. nih.govrsc.org These complexes can have unique catalytic, electronic, or magnetic properties. Future research could explore the use of this compound derivatives in creating novel catalysts for asymmetric synthesis or as building blocks for advanced materials. rsc.org

    Fluorescent Probes and Sensors: The heterocyclic nature of the thiazole ring can be exploited to create fluorescent molecules. By attaching specific functional groups, derivatives could be designed to act as sensors that light up in the presence of specific ions, molecules, or biological targets, making them useful tools for diagnostics and bio-imaging.

    Table 2: Summary of Preclinical Biomedical Research Areas for Thiazole Derivatives
    Research AreaMechanism/TargetExample of Preclinical FindingCitation
    AnticancerInhibition of protein kinases (e.g., EGFR, VEGFR-2), tubulin polymerization, or DNA gyrase.A series of thiazole derivatives showed dual EGFR/VEGFR-2 inhibitory action and antiproliferative activity against multiple cancer cell lines. frontiersin.orgnih.gov
    AntibacterialInhibition of essential bacterial enzymes.Synthesized thiazole compounds exhibited potent activity against S. aureus and B. subtilis. frontiersin.orgnih.gov
    AnticonvulsantModulation of CNS pathways.Certain thiazole-benzenesulfonamide derivatives displayed high anticonvulsant properties in preclinical models. mdpi.com
    AntioxidantScavenging of free radicals.Novel thiazole-based derivatives demonstrated significant DPPH radical scavenging activity. frontiersin.org
    AntifungalDisruption of fungal cell processes.Derivatives of isoxazole-amides containing a thiazole moiety showed moderate inhibition against several fungal strains. researchgate.net

    Development of High-Throughput Screening Methods for Derivatization

    To accelerate the discovery of new lead compounds, it is essential to move beyond synthesizing and testing molecules one by one. The development of high-throughput screening (HTS) methods tailored for the derivatization and evaluation of this compound is a critical future direction. HTS allows for the rapid generation and testing of large libraries of compounds, significantly increasing the chances of finding a hit. ewadirect.com

    Key strategies in this area include:

    High-Throughput Synthesis and Bioassays: Modern techniques like desorption electrospray ionization mass spectrometry (DESI-MS) enable both the rapid synthesis and biological testing of compounds on the same platform. nih.gov This approach can be used for the late-stage functionalization of the core thiazole structure, where a library of building blocks is reacted with the scaffold and the resulting products are immediately screened for activity. nih.gov This method can analyze more than one reaction per second, dramatically speeding up the discovery process. nih.gov

    Chemical Derivatization for Enhanced Detection: For analytical screening, chemical derivatization can be used to improve the detection sensitivity of molecules in complex mixtures. By adding a charged tag to the thiazole derivatives, their ionization efficiency in mass spectrometry can be greatly increased, allowing for more accurate and rapid quantification even at very low concentrations. mdpi.com

    High-Throughput Virtual Screening: Before any lab work is done, computational HTS can be used to screen vast virtual libraries of potential derivatives. ewadirect.com By docking these virtual compounds against a biological target, researchers can prioritize a smaller, more manageable number of molecules for actual synthesis and testing, saving significant time and resources. ewadirect.com

    Cell-Based and Target-Based Screening: HTS platforms can be used for various types of assays. ewadirect.com For derivatives of this compound, this could involve screening for effects on specific cellular processes (cell-based screening) or for binding affinity to a particular purified enzyme or receptor (target-based screening). ewadirect.com

    By combining automated synthesis, advanced mass spectrometry, and computational modeling, HTS provides a powerful framework for exploring the chemical space around this compound, facilitating the rapid identification of derivatives with promising properties for further development.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate in laboratory settings?

    • Methodology : The synthesis typically involves cyclization of thiazole precursors with ethyl acetoacetate derivatives under mild temperatures (20–60°C) using catalysts like triethylamine or Lewis acids (e.g., ZnCl₂). Reaction optimization includes controlling stoichiometry, solvent selection (e.g., ethanol or dioxane), and purification via recrystallization or column chromatography to achieve >90% purity .

    Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

    • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the thiazole ring and ester group positions. Infrared (IR) spectroscopy identifies functional groups (C=O at ~1700 cm⁻¹, C-S at ~650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₁₁NO₂S, 185.24 g/mol) .

    Q. How can researchers ensure high purity during synthesis?

    • Methodology : Recrystallization using ethanol/water mixtures removes unreacted precursors. For complex impurities, silica gel chromatography with hexane/ethyl acetate gradients is recommended. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

    Advanced Research Questions

    Q. What mechanistic insights exist regarding its biological activity, particularly antimicrobial effects?

    • Methodology : Studies suggest thiazole derivatives inhibit bacterial enzymes (e.g., dihydrofolate reductase) via competitive binding. In vitro assays (MIC tests against S. aureus and E. coli) and molecular docking (PDB: 1DHF) reveal interactions with catalytic residues. Conflicting data on Gram-negative efficacy may stem from outer membrane permeability variations .

    Q. How do structural modifications (e.g., substituent position) impact bioactivity?

    • Methodology : Comparative SAR studies show that substituting the 5-methyl group with halogens (e.g., Cl) enhances anticancer activity (IC₅₀: 12 µM vs. 28 µM in HeLa cells). Conversely, replacing the ethyl ester with a methyl group reduces solubility, affecting bioavailability. Positional isomerism (e.g., 4-chloro vs. 3-chloro phenyl) alters target specificity .

    Q. How should researchers address contradictions in reported bioactivity data?

    • Methodology : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). For example, discrepancies in IC₅₀ values may arise from cell line heterogeneity or assay duration. Meta-analysis of PubChem data (AID 1345083) and dose-response curve normalization can reconcile outliers .

    Q. What analytical methods are recommended for quantifying this compound in biological matrices?

    • Methodology : LC-MS/MS with electrospray ionization (ESI+) achieves nanogram-level detection in plasma. Sample preparation involves protein precipitation (acetonitrile) followed by SPE cleanup. Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm); mobile phase: 0.1% formic acid in acetonitrile/water .

    Q. How stable is this compound under physiological conditions?

    • Methodology : Stability studies at pH 7.4 (37°C) show 85% degradation after 24 hours due to ester hydrolysis. Co-administration with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) extends half-life to >8 hours. Accelerated stability testing (40°C/75% RH) confirms shelf-life of 12 months in desiccated storage .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.